molecular formula C7H4BrF2N3 B13575715 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine

3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine

Cat. No.: B13575715
M. Wt: 248.03 g/mol
InChI Key: ATSZVMIJDNIPQR-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of trifluoroacetic acid (TFA) as a catalyst for the Boc deprotection under mild conditions, followed by condensation with malondialdehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine involves its interaction with specific molecular targets. For example, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission. As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

Molecular Formula

C7H4BrF2N3

Molecular Weight

248.03 g/mol

IUPAC Name

3-bromo-6-(difluoromethyl)imidazo[1,5-a]pyrimidine

InChI

InChI=1S/C7H4BrF2N3/c8-4-1-11-5-2-12-7(6(9)10)13(5)3-4/h1-3,6H

InChI Key

ATSZVMIJDNIPQR-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2C(=N1)C(F)F)Br

Origin of Product

United States

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